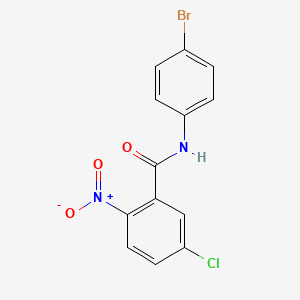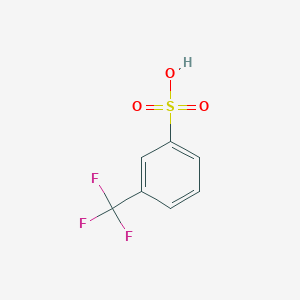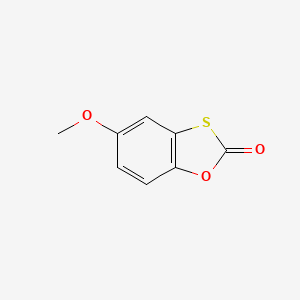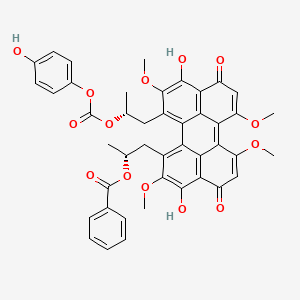
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- is an organic compound that features a quinoline ring substituted with a nitro group and a propanediamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Nitration: The quinoline ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated quinoline is then alkylated with 2-methyl-1,2-propanediamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups in the propanediamine moiety can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Condensation Reagents: Aldehydes, ketones.
Major Products
Reduction: Formation of 1,2-Propanediamine, 2-methyl-N1-(3-amino-4-quinolinyl)-.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Condensation: Formation of imines or Schiff bases.
科学的研究の応用
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the presence of the quinoline ring and nitro group.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
類似化合物との比較
Similar Compounds
1,2-Propanediamine, 2-methyl-: Lacks the quinoline ring and nitro group, resulting in different chemical properties and applications.
1,2-Propanediamine, N1-(3-nitro-4-quinolinyl)-: Similar structure but without the methyl group, leading to differences in reactivity and biological activity.
2-Methyl-1,2-propanediamine: Lacks the quinoline ring and nitro group, used primarily as a building block in organic synthesis.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- is unique due to the presence of both the quinoline ring and nitro group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research in medicinal chemistry and materials science.
特性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
2-methyl-1-N-(3-nitroquinolin-4-yl)propane-1,2-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,14)8-16-12-9-5-3-4-6-10(9)15-7-11(12)17(18)19/h3-7H,8,14H2,1-2H3,(H,15,16) |
InChIキー |
MJWNZUXIXLDUET-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8748512.png)










